![molecular formula C20H16F2N2O3S B2930524 N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330189-21-4](/img/structure/B2930524.png)
N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DFB or DFB-Me and has been synthesized using various methods. The purpose of
Scientific Research Applications
Antimicrobial and Antipathogenic Activity
- Antipathogenic Activity : Certain derivatives of N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide have been synthesized and tested for their antipathogenic activities, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds show promise in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Research has identified derivatives of this compound as potent inhibitors of various carbonic anhydrase isoenzymes, a family of enzymes that play a significant role in physiological processes such as respiration and the regulation of pH. These inhibitors have potential applications in treating conditions like glaucoma and edema by inhibiting carbonic anhydrase activity (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Activity
- Anticancer Evaluation : Novel derivatives of N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide have been synthesized and shown significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This research highlights the compound's potential as a lead for developing new anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3S/c1-24(16-5-3-2-4-6-16)28(26,27)17-10-7-14(8-11-17)20(25)23-19-12-9-15(21)13-18(19)22/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTHJYRNAOWGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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